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Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Methyl
2-(N-methylformamido)acetate, a compound of interest in synthetic chemistry and potentially
in drug development. This document outlines the key physicochemical properties, detailed
spectroscopic data interpretation, a plausible synthetic protocol, and a discussion of the
potential biological relevance of N-formylated amino acid derivatives. All guantitative data is
presented in structured tables, and experimental workflows are visualized using Graphviz
diagrams to ensure clarity and ease of comparison.

Introduction

Methyl 2-(N-methylformamido)acetate, also known as N-formylsarcosine methyl ester, is a
derivative of the naturally occurring amino acid sarcosine. The introduction of a formyl group to
the secondary amine of sarcosine methyl ester modifies its chemical properties, potentially
influencing its biological activity. The structural elucidation of this compound is fundamental for
its unambiguous identification, quality control, and for understanding its structure-activity
relationships in various chemical and biological systems. This guide will detail the analytical
techniques and methodologies required for the comprehensive characterization of this
molecule.
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Physicochemical Properties

Methyl 2-(N-methylformamido)acetate is a liquid at room temperature with a boiling point of
246.9°C at 760 mmHg.[1] It is characterized by the molecular formula C5SHONOS3 and a
molecular weight of 131.13 g/mol .[1][2] A summary of its key physicochemical properties is
provided in Table 1.

Table 1: Physicochemical Properties of Methyl 2-(N-methylformamido)acetate

Property Value Reference
CAS Number 68892-06-8 [11[2]
Molecular Formula C5HINO3 [1]
Molecular Weight 131.131 g/mol [1]
Appearance Liquid [2]

Boiling Point 246.9°C at 760 mmHg [1]

Density 1.1 g/cm3 [1]

Flash Point 103.1°C [1]

Storage Temperature 2-8°C [1]

Structure Elucidation via Spectroscopic Methods

The definitive structure of Methyl 2-(N-methylformamido)acetate is established through a
combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific
experimental spectra for this exact compound are not readily available in the public domain, the
expected spectral data can be reliably predicted based on the analysis of its constituent
functional groups and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.
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3.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum of Methyl 2-(N-methylformamido)acetate is expected to show four
distinct signals corresponding to the four different proton environments in the molecule. The
presence of the formyl group results in restricted rotation around the N-C(O) amide bond,
leading to the observation of two rotamers (s-cis and s-trans conformations), which may cause
splitting or broadening of the signals for the N-methyl and methylene protons. For simplicity, the
predicted chemical shifts for the major rotamer are presented in Table 2.

Table 2: Predicted 1H NMR Spectral Data for Methyl 2-(N-methylformamido)acetate

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~8.1 Singlet 1H Formyl proton (-CHO)
Methylene protons (-
~4.1 Singlet 2H Y P (
CH2-)
) Methyl ester protons (-
~3.7 Singlet 3H
OCH3)
N-methyl protons (-
~3.0 Singlet 3H yip (

NCH3)

3.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide information on the number of non-equivalent carbon
atoms and their chemical environment. Five distinct signals are expected for Methyl 2-(N-
methylformamido)acetate.

Table 3: Predicted 13C NMR Spectral Data for Methyl 2-(N-methylformamido)acetate
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Chemical Shift (6, ppm) Assighment

~170 Ester carbonyl carbon (C=0)
~163 Formyl carbonyl carbon (C=0)
~52 Methyl ester carbon (-OCH3)
~50 Methylene carbon (-CH2-)
~35 N-methyl carbon (-NCH3)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of Methyl 2-(N-methylformamido)acetate will be characterized by strong absorption
bands corresponding to the two carbonyl groups (ester and amide) and C-H bonds.

Table 4: Predicted IR Absorption Frequencies for Methyl 2-(N-methylformamido)acetate

Wavenumber (cm-1) Intensity Assignment

~2950-2850 Medium C-H stretching (aliphatic)
~1745 Strong C=0 stretching (ester)

~1670 Strong C=0 stretching (amide, formyl)
~1200 Strong C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. For Methyl 2-(N-methylformamido)acetate, the molecular ion peak [M]+e
would be observed at m/z = 131. Key fragmentation patterns would involve the loss of the
methoxy group (-OCHB3) to give a fragment at m/z = 100, and the loss of the carbomethoxy
group (-COOCHS3) to give a fragment at m/z = 72.

Table 5: Predicted Mass Spectrometry Fragmentation Data for Methyl 2-(N-
methylformamido)acetate
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miz lon

131 [M]+e

100 [M - OCH3]+

72 [M - COOCH3]J+

Experimental Protocols

A plausible and efficient synthesis of Methyl 2-(N-methylformamido)acetate involves a two-
step process starting from sarcosine. The first step is the esterification of the carboxylic acid
group of sarcosine, followed by the N-formylation of the resulting sarcosine methyl ester.

Synthesis of Sarcosine Methyl Ester Hydrochloride

A common method for the esterification of amino acids is the Fischer-Speier esterification. A
more convenient laboratory-scale method involves the use of thionyl chloride or
trimethylchlorosilane in methanol.[3]

Protocol:

Suspend sarcosine (1 equivalent) in anhydrous methanol.
e Cool the suspension in an ice bath.
o Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

 After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature overnight.

» Remove the solvent under reduced pressure to yield sarcosine methyl ester hydrochloride as
a white solid. The product can be used in the next step without further purification.

N-Formylation of Sarcosine Methyl Ester

The N-formylation of the secondary amine can be achieved using various formylating agents. A
common and effective method is the use of a mixed anhydride of formic acid and acetic
anhydride.
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Protocol:

Prepare the formylating reagent by slowly adding formic acid to acetic anhydride at a low
temperature (e.g., 0°C) and then allowing the mixture to warm to room temperature.

o Dissolve sarcosine methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base
such as triethylamine (2.2 equivalents) in an aprotic solvent like dichloromethane.

e Cool the solution in an ice bath and slowly add the pre-formed formylating reagent (1.1
equivalents).

 Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

e Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then
with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by vacuum distillation or column chromatography on silica gel to
obtain pure Methyl 2-(N-methylformamido)acetate.

Fig. 1: Synthetic workflow for Methyl 2-(N-methylformamido)acetate.

Potential Biological Relevance and Signaling
Pathways

N-formylated peptides and amino acid derivatives play significant roles in various biological
processes. For instance, N-formylmethionine is the initiating amino acid in protein synthesis in
bacteria and is recognized by the innate immune system of mammals as a pathogen-
associated molecular pattern (PAMP).[4] This recognition triggers a signaling cascade leading
to an inflammatory response.

While the specific biological activity of Methyl 2-(N-methylformamido)acetate has not been
extensively studied, its structural similarity to N-formylated amino acids suggests it could
potentially interact with formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled
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receptors (GPCRs) that, upon activation by N-formylated peptides, initiate downstream
signaling pathways involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC),
ultimately leading to cellular responses such as chemotaxis, phagocytosis, and the production
of reactive oxygen species (ROS).

Fig. 2: Potential signaling pathway for N-formylated compounds.

The study of synthetic N-formylated amino acid esters like Methyl 2-(N-
methylformamido)acetate could provide valuable insights into the structure-activity
relationships of FPR ligands and may lead to the development of novel modulators of the
innate immune response.

Conclusion

The structural elucidation of Methyl 2-(N-methylformamido)acetate is readily achievable
through a combination of standard spectroscopic techniques. The predicted NMR, IR, and MS
data provide a clear spectral signature for the unambiguous identification of this compound.
The outlined synthetic protocol offers a reliable method for its preparation. Given the
established biological importance of N-formylated molecules, further investigation into the
biological activities of Methyl 2-(N-methylformamido)acetate is warranted and could reveal
novel therapeutic applications. This technical guide serves as a foundational resource for
researchers interested in the synthesis, characterization, and potential applications of this and
related N-formylated compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Structure Elucidation of
Methyl 2-(N-methylformamido)acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1596403#methyl-2-n-methylformamido-acetate-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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